(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of both bis(2-chloroethyl)amino and quinolinylamino groups, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with 4-aminoquinoline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its monohydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of quinolinyl ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted quinolinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, it is used to study the effects of alkylating agents on DNA. The bis(2-chloroethyl)amino group is known for its ability to form cross-links in DNA, which is useful in understanding the mechanisms of mutagenesis and carcinogenesis .
Medicine
Medically, this compound has been investigated for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the development of new materials .
Wirkmechanismus
The mechanism of action of (4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
(4-(Bis(2-chloroethyl)amino)phenyl)(4-(4-quinolinylamino)phenyl)methanone monohydrochloride is unique due to the presence of the quinolinylamino group, which enhances its binding affinity to DNA and increases its potency as an anticancer agent. This structural feature distinguishes it from other alkylating agents and contributes to its specific biological activities .
Eigenschaften
CAS-Nummer |
133041-58-4 |
---|---|
Molekularformel |
C26H24Cl3N3O |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
[4-[bis(2-chloroethyl)amino]phenyl]-[4-(quinolin-4-ylamino)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C26H23Cl2N3O.ClH/c27-14-17-31(18-15-28)22-11-7-20(8-12-22)26(32)19-5-9-21(10-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30);1H |
InChI-Schlüssel |
QEBOTANMZJRTFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.